Cas no 1805218-45-4 (Ethyl 3-chloro-5-cyano-4-formylphenylacetate)
Ethyl 3-chloro-5-cyano-4-formylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloro-5-cyano-4-formylphenylacetate
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- Inchi: 1S/C12H10ClNO3/c1-2-17-12(16)5-8-3-9(6-14)10(7-15)11(13)4-8/h3-4,7H,2,5H2,1H3
- InChI Key: FJOLBLKBZCEZSU-UHFFFAOYSA-N
- SMILES: ClC1C(C=O)=C(C#N)C=C(C=1)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 336
- XLogP3: 1.9
- Topological Polar Surface Area: 67.2
Ethyl 3-chloro-5-cyano-4-formylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020801-250mg |
Ethyl 3-chloro-5-cyano-4-formylphenylacetate |
1805218-45-4 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
| Alichem | A015020801-500mg |
Ethyl 3-chloro-5-cyano-4-formylphenylacetate |
1805218-45-4 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
| Alichem | A015020801-1g |
Ethyl 3-chloro-5-cyano-4-formylphenylacetate |
1805218-45-4 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 3-chloro-5-cyano-4-formylphenylacetate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on Ethyl 3-chloro-5-cyano-4-formylphenylacetate
Ethyl 3-chloro-5-cyano-4-formylphenylacetate: A Comprehensive Overview
Ethyl 3-chloro-5-cyano-4-formylphenylacetate, with the CAS number 1805218-45-4, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with chlorine, cyano, and formyl groups, along with an ethyl ester group. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.
The phenyl ring serves as the central framework of this compound, providing a platform for the attachment of various substituents. The chlorine atom at the 3-position introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Similarly, the cyano group at the 5-position adds further electron-withdrawing character, enhancing the compound's potential for participation in various chemical reactions. The formyl group at the 4-position introduces a carbonyl functionality, which is known for its ability to engage in nucleophilic additions and other carbonyl chemistry reactions.
The ethyl ester group at the end of the acetate chain adds a degree of solubility and stability to the molecule. Ester groups are commonly used in organic synthesis as protecting groups for carboxylic acids, and their presence here suggests that this compound may be employed as an intermediate in more complex synthetic pathways. The ester group can also undergo hydrolysis under certain conditions, leading to the formation of carboxylic acids or their corresponding salts.
Recent studies have highlighted the potential of Ethyl 3-chloro-5-cyano-4-formylphenylacetate in medicinal chemistry. Researchers have explored its ability to act as a precursor for bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The compound's structure allows for easy modification at various positions on the phenyl ring, enabling chemists to tailor its properties for specific therapeutic applications.
In terms of synthesis, Ethyl 3-chloro-5-cyano-4-formylphenylacetate can be prepared through a series of well-established organic reactions. One common approach involves the Friedel-Crafts acylation of chlorobenzene derivatives, followed by selective substitution reactions to introduce the cyano and formyl groups. The final step typically involves esterification to attach the ethyl acetate moiety.
The compound's stability under various conditions has also been a topic of interest. Studies have shown that Ethyl 3-chloro-5-cyano-4-formylphenylacetate exhibits good thermal stability up to moderate temperatures, making it suitable for use in reactions that require heating. However, exposure to strong acids or bases can lead to hydrolysis or other transformations, depending on the reaction conditions.
From an environmental perspective, understanding the degradation pathways of Ethyl 3-chloro-5-cyano-4-formylphenylacetate is crucial for assessing its potential impact on ecosystems. Research indicates that under aerobic conditions, this compound can undergo microbial degradation, particularly when exposed to specific bacterial strains that possess enzymes capable of breaking down complex aromatic compounds.
In conclusion, Ethyl 3-chloro-5-cyano-4-formylphenylacetate is a multifaceted organic compound with significant potential in both academic research and industrial applications. Its unique structure and reactivity make it an invaluable tool for chemists seeking to develop novel compounds with tailored properties. As ongoing research continues to uncover new insights into its behavior and applications, this compound is likely to remain a focal point in the field of organic chemistry for years to come.
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